molecular formula C7H11ClN2O3S B13542681 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride

2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride

Cat. No.: B13542681
M. Wt: 238.69 g/mol
InChI Key: KZWJJAGAWQGSDO-UHFFFAOYSA-N
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Description

2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is an organic compound that features a thiazole ring, an aminopropoxy group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution, where a suitable leaving group on the thiazole ring is replaced by the aminopropoxy moiety.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds or ionic interactions, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacid: Lacks the hydrochloride salt form.

    2-(2-Aminopropoxy)-1,3-thiazole-4-methylcarboxylate: Contains a methyl ester instead of a carboxylic acid.

    2-(2-Aminopropoxy)-1,3-thiazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid.

Uniqueness

2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H11ClN2O3S

Molecular Weight

238.69 g/mol

IUPAC Name

2-(2-aminopropoxy)-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10N2O3S.ClH/c1-4(8)2-12-7-9-5(3-13-7)6(10)11;/h3-4H,2,8H2,1H3,(H,10,11);1H

InChI Key

KZWJJAGAWQGSDO-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NC(=CS1)C(=O)O)N.Cl

Origin of Product

United States

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